N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide
Description
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, a bromophenyl group, and a methoxybenzamide group
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O2/c1-28-19-9-7-13(22)11-14(19)21(27)26-18-10-12(6-8-15(18)23)20-24-16-4-2-3-5-17(16)25-20/h2-11H,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEYZECFHDXQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated reagents.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using methanol or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The compound can undergo various substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenated positions can be substituted using nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the halogenated positions.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used to study the biological activity of benzimidazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound might be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-chlorophenyl)-1H-benzimidazole and 5-bromo-2-methoxybenzimidazole share structural similarities.
Chlorophenyl Compounds: Compounds such as 2-chlorophenylbenzamide and 2-chlorophenylmethoxybenzamide are structurally related.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide is unique due to the combination of its benzimidazole core with both chlorophenyl and bromophenyl groups, along with a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
